molecular formula C7H3Br2NO B12445083 1,3-Dibromo-5-isocyanatobenzene CAS No. 35122-97-5

1,3-Dibromo-5-isocyanatobenzene

Cat. No.: B12445083
CAS No.: 35122-97-5
M. Wt: 276.91 g/mol
InChI Key: LWZINQDLMRXGHY-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-isocyanatobenzene is an organic compound with the molecular formula C7H3Br2NO. It is a derivative of benzene, where two bromine atoms and an isocyanate group are substituted at the 1, 3, and 5 positions, respectively. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-5-isocyanatobenzene can be synthesized through the bromination of 3,5-dibromoaniline followed by the introduction of the isocyanate group. The process typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-5-isocyanatobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dibromo-5-isocyanatobenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,3-dibromo-5-isocyanatobenzene involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophiles such as amines and alcohols to form stable adducts. This reactivity is exploited in various chemical synthesis processes .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dibromobenzene: Similar structure but lacks the isocyanate group.

    1,3-Dibromo-5,5-dimethylhydantoin: Contains a hydantoin ring instead of the isocyanate group.

Uniqueness

1,3-Dibromo-5-isocyanatobenzene is unique due to the presence of both bromine atoms and an isocyanate group, which provides it with distinct reactivity and versatility in chemical synthesis. Its ability to undergo various substitution, addition, and other reactions makes it a valuable compound in research and industrial applications .

Properties

CAS No.

35122-97-5

Molecular Formula

C7H3Br2NO

Molecular Weight

276.91 g/mol

IUPAC Name

1,3-dibromo-5-isocyanatobenzene

InChI

InChI=1S/C7H3Br2NO/c8-5-1-6(9)3-7(2-5)10-4-11/h1-3H

InChI Key

LWZINQDLMRXGHY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Br)Br)N=C=O

Origin of Product

United States

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